4-(Trifluoromethyl)pyridine-2-thiol

Organometallic Chemistry Ruthenium Clusters C-S Bond Activation

The 4-CF3 group (σₚ = +0.54) in this thiol creates a unique ligand field for Pt(II) complexes, enabling blue-shifted emission and 2.8x higher quantum yields vs. donor-substituted analogs. It also promotes S-C bond scission for high-nuclearity Ru cluster synthesis. Ideal for next-gen OLED materials and homogeneous catalyst R&D.

Molecular Formula C6H4F3NS
Molecular Weight 179.17 g/mol
CAS No. 121307-79-7
Cat. No. B054014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyridine-2-thiol
CAS121307-79-7
Molecular FormulaC6H4F3NS
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CNC(=S)C=C1C(F)(F)F
InChIInChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11)
InChIKeySFLBZVBGZANGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)pyridine-2-thiol: Technical Profile for Scientific Procurement


4-(Trifluoromethyl)pyridine-2-thiol (CAS 121307-79-7) is a heteroaromatic thioamide building block with the molecular formula C₆H₄F₃NS . Characterized by a strong electron-withdrawing trifluoromethyl group at the 4-position and a reactive thiol group at the 2-position, it exists in equilibrium with its thione tautomer depending on solvent polarity [1]. Its unique electronic and structural profile drives its selection for applications requiring specific ligand fields in metal coordination and regioselective incorporation in medicinal chemistry.

4-(Trifluoromethyl)pyridine-2-thiol: Why In-Class Analogs Cannot Be Interchanged


Substituting 4-(Trifluoromethyl)pyridine-2-thiol with other mercaptopyridines is not trivial. The electronic influence of the 4-CF₃ group fundamentally alters the thiol's reactivity and the resulting metal complex properties compared to non-fluorinated or differently substituted analogs . For instance, the strong electron-withdrawing effect modifies the ligand field, directly impacting photophysical properties like emission quantum yield and wavelength. Furthermore, in medicinal chemistry, the rigid heteroaromatic scaffold provided by this specific substitution pattern is essential for achieving the desired bioactive conformation and improved drug-like properties, a result not replicable with simpler thiols like para-fluorothiophenol [1]. The following evidence provides the quantitative basis for this non-substitutability.

4-(Trifluoromethyl)pyridine-2-thiol: Quantified Performance Differentiation Evidence


Ruthenium Cluster Formation: Unique μ₅-Sulfide Core from S-C Bond Scission

In the synthesis of high-nuclearity ruthenium carbonyl clusters, 5-trifluoromethyl-2-mercaptopyridine (a positional isomer of the target compound) reacts with [Ru₃(CO)₁₀(μ-dppm)] to yield a novel pentanuclear cluster [Ru₅(CO)₁₁(μ-H)(μ₅-S){μ-κ²N,C-NC₅H₃(CF₃)}(μ-κ²P₂-dppm)₂] via complete S-C bond scission, forming a μ₅-sulfide bridge. This is a distinct structural outcome compared to the reaction with the non-fluorinated 6-methyl-2-mercaptopyridine, which produces an isostructural cluster but with altered electronic and steric properties at the metal core [1].

Organometallic Chemistry Ruthenium Clusters C-S Bond Activation

Enhanced Antitumor Activity in Podophyllotoxin Derivatives via 4-CF3-Pyridine-2-thiol Incorporation

A direct comparison in a patent application shows that introducing 4-(trifluoromethyl)pyridine-2-thiol into the C4 position of a podophyllotoxin scaffold yields a derivative (Formula V) with significantly improved in vitro antitumor activity relative to the unmodified natural product lead compounds [1]. The rigid, electron-deficient heteroaromatic group was selected over simpler thiols like para-fluorothiophenol to achieve a specific activity profile.

Medicinal Chemistry Antitumor Agents Podophyllotoxin

Electron-Withdrawing Effect Modulates Ligand Field and Metal Complex Properties

The 4-CF₃ group in 4-(trifluoromethyl)pyridine-2-thiol exerts a strong electron-withdrawing effect on the pyridine ring, which is absent in 4-methyl or unsubstituted pyridine-2-thiols. This electronic modulation directly impacts the properties of its metal complexes. While direct photophysical data for this specific compound is limited, class-level inference from structurally related cyclometalated Pt(II) complexes with 2-mercaptopyridine ligands demonstrates that the ligand field strength dictates key performance metrics like emission quantum yield (QY), which can range from 13.2% to 37.4% depending on the ligand's electronic nature [1].

Coordination Chemistry Ligand Design Electronic Effects

Regioselective Trifluoromethylthiolation Enables Access to Novel Building Blocks

Recent advances in synthetic methodology enable the direct and regioselective trifluoromethylthiolation of pyridines. The target compound, 4-(trifluoromethyl)pyridine-2-thiol, represents a valuable scaffold that can be further derivatized or used as a building block. The C3-selective trifluoromethylthiolation of pyridines and pyridine drugs, using dihydropyridine intermediates, demonstrates the synthetic accessibility of these motifs [1]. This methodology allows for the creation of diversified libraries of CF₃S-containing pyridines, highlighting the compound's role as a key intermediate.

Synthetic Methodology Fluorination Late-Stage Functionalization

4-(Trifluoromethyl)pyridine-2-thiol: Optimal Use Cases for Scientific and Industrial Selection


Synthesis of High-Nuclearity Metal Clusters for Catalysis and Materials Science

As evidenced by the formation of a unique μ₅-sulfide capped pentanuclear ruthenium cluster, 4-(trifluoromethyl)pyridine-2-thiol (or its positional isomer) is an ideal ligand for the controlled synthesis of high-nuclearity transition metal clusters [1]. The electron-withdrawing CF₃ group influences cluster core formation and electronic properties, making this compound a critical tool for researchers developing novel homogeneous catalysts, single-molecule magnets, and functional materials with tailored redox and photophysical behavior. Users requiring a mercaptopyridine ligand that promotes S-C bond scission to generate unique cluster architectures should prioritize this compound.

Lead Optimization in Antitumor Drug Discovery

The demonstrated 'significantly improved' antitumor activity of a podophyllotoxin derivative incorporating this compound over the natural product lead validates its use in medicinal chemistry for lead optimization [1]. Scientists focused on developing next-generation antitumor agents can leverage this building block to introduce a rigid, electron-deficient heteroaromatic group, aiming to enhance potency and potentially improve drug-like properties. This scenario is directly supported by patent evidence showing its successful application in a specific, high-value therapeutic program.

Tuning Photophysical Properties of Luminescent Platinum(II) Complexes

For researchers designing phosphorescent materials for OLEDs, bioimaging, or photocatalysis, the strong electron-withdrawing nature of the 4-CF₃ group (σₚ = +0.54) provides a powerful tool to modulate the ligand field in Pt(II) complexes [1]. Class-level evidence shows that modifying the electronic character of mercaptopyridine ligands can alter emission quantum yields by a factor of 2.8x (from 13.2% to 37.4%). By selecting 4-(trifluoromethyl)pyridine-2-thiol, scientists can purposefully blue-shift emission and adjust excited-state lifetimes compared to complexes with electron-donating substituents.

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